molecular formula C9H10O2 B13009360 Cyclopropyl(5-methylfuran-2-yl)methanone

Cyclopropyl(5-methylfuran-2-yl)methanone

Katalognummer: B13009360
Molekulargewicht: 150.17 g/mol
InChI-Schlüssel: NFQCUBJSCXGZQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl(5-methylfuran-2-yl)methanone is an organic compound characterized by a cyclopropyl group attached to a methanone moiety, which is further connected to a 5-methylfuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-methylfuran-2-yl)methanone typically involves the cyclopropanation of a suitable furan derivative. One common method is the reaction of 5-methylfuran with a cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropyl(5-methylfuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Cyclopropyl(5-methylfuran-2-yl)carboxylic acid.

    Reduction: Cyclopropyl(5-methylfuran-2-yl)methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cyclopropyl(5-methylfuran-2-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of Cyclopropyl(5-methylfuran-2-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can confer rigidity to the molecule, affecting its binding affinity and specificity. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropyl(5-methylthiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    Cyclopropyl(5-methylpyridin-2-yl)methanone: Contains a pyridine ring, offering different electronic properties.

    Cyclopropyl(5-methylbenzofuran-2-yl)methanone: Features a benzofuran ring, providing additional aromaticity.

Uniqueness

Cyclopropyl(5-methylfuran-2-yl)methanone is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. The combination of the cyclopropyl group and the furan ring can result in unique reactivity patterns and biological activities, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H10O2

Molekulargewicht

150.17 g/mol

IUPAC-Name

cyclopropyl-(5-methylfuran-2-yl)methanone

InChI

InChI=1S/C9H10O2/c1-6-2-5-8(11-6)9(10)7-3-4-7/h2,5,7H,3-4H2,1H3

InChI-Schlüssel

NFQCUBJSCXGZQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.